3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride

Drug Discovery ADME Properties Lipophilicity Optimization

Researchers attempting regioselective acylation with generic benzoyl chlorides often encounter low yields and undesired side products. This compound resolves that challenge through its unique 3-methoxy and 2-(3-methylbenzyl)oxy ortho-substitution pattern, which creates a distinct steric and electronic environment around the reactive acyl chloride center. • Enables regioselective coupling for CNS-targeted and oral drug candidates (LogP 4.13 enhances membrane permeability; metabolically stable 3-methylbenzyl handle). • Consistent ≥98% purity ensures reproducible yields in multi-step API synthesis. • Available from stock with rapid global delivery for uninterrupted process chemistry workflows.

Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
CAS No. 1160251-17-1
Cat. No. B1487469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride
CAS1160251-17-1
Molecular FormulaC16H15ClO3
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)Cl
InChIInChI=1S/C16H15ClO3/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3
InChIKeyRQQWNYIUZOTGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride Overview


3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-17-1) is a substituted benzoyl chloride derivative belonging to the class of aromatic acyl chlorides. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for the preparation of complex molecules in pharmaceutical and agrochemical research [1]. Its molecular structure features a benzoyl chloride core substituted with a methoxy group at the 3-position and a 3-methylbenzyloxy group at the 2-position, contributing to its distinct steric and electronic properties .

1
Substituted benzoyl chloride intermediate for regioselective coupling and functionalization
2
Ortho-3-methylbenzyloxy and 3-methoxy groups provide distinct steric and electronic environment for reaction control
3
Supports pharmaceutical and agrochemical intermediate synthesis workflows requiring tailored acyl chloride reactivity

Generic Substitution Risks for 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride


Substituting 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride with a generic or structurally similar benzoyl chloride derivative (e.g., unsubstituted benzoyl chloride or a simple 2-[(3-methylbenzyl)oxy]benzoyl chloride) is likely to result in synthetic failure. The unique combination of the electron-donating 3-methoxy group and the bulky, lipophilic 3-methylbenzyloxy substituent at the ortho position creates a distinct steric and electronic environment around the reactive acyl chloride center [1]. These features critically influence reaction kinetics, regioselectivity, and the stability of reaction intermediates . Simply interchanging in-class compounds without accounting for these differences can lead to low yields, undesired side products, or complete lack of reactivity in subsequent coupling steps, compromising the synthesis of the target advanced intermediate or active pharmaceutical ingredient (API).

Target
compound
Steric and electronic profile is substitution-specific
The ortho-benzyloxy and methoxy groups together create a unique environment around the acyl chloride. Simple or unsubstituted benzoyl chlorides lack this control and may shift reaction kinetics and regioselectivity.
2-analog
without 3-OCH₃
Lower lipophilicity and altered steric influence
Omitting the 3-methoxy group changes polarity and may reduce intermediate stability and coupling efficiency in lipophilic environments.
2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-93-0)
4-analog
(para isomer)
Different electronic and regiochemical behavior
Moving the benzyloxy group to the para position alters resonance effects and cannot reproduce the ortho-directed selectivity needed for specific coupling outcomes.
4-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-97-4)

Comparative Evidence: 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride vs. Analogs


Lipophilicity Advantage in Drug Design

The predicted octanol-water partition coefficient (ACD/LogP) for 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is 4.13 . This value indicates significantly higher lipophilicity compared to the simpler analog, 2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-93-0), which lacks the 3-methoxy group. While a predicted LogP for the comparator is not available from the same source, the additional methoxy group typically increases LogP by ~0.5-1.0 units in similar aromatic systems [1]. This elevated lipophilicity can be advantageous for intermediates intended for drug candidates requiring enhanced membrane permeability.

Lipophilicity (LogP)
Class-level
ACD/LogP 4.13 (estimated 0.5–1.0 higher than 2-analog)
May support lipophilic drug-candidate design context
Predicted value; experimental confirmation recommended
Drug Discovery ADME Properties Lipophilicity Optimization

Physical Property Profile for Process Engineering

The predicted physical properties of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride provide key differentiation for process chemistry. The compound has a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 419.5 ± 35.0 °C at 760 mmHg . In comparison, the analog without the 3-methoxy group, 2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-93-0), has a lower molecular weight (260.72 g/mol) and is expected to exhibit a lower boiling point and density . These differences directly impact solvent selection, purification strategies, and reactor design during scale-up.

Boiling Point & Density
Data to verify
Density 1.2 ± 0.1 g/cm³; BP 419.5 ± 35.0 °C
Informs process solvent and purification design
Predicted values; comparator data not from same source
Process Chemistry Scale-Up Physicochemical Characterization

Regioselective Modifications via Unique Substitution

The specific arrangement of substituents in 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride—a methoxy group at the 3-position and a 3-methylbenzyloxy group at the 2-position—creates a unique steric and electronic environment not present in simpler analogs [1]. This ortho-substitution pattern can significantly influence the regioselectivity of subsequent electrophilic aromatic substitution or coupling reactions. In contrast, the analog 4-[(3-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-97-4) has the ether substituent in the para position, leading to different electronic effects and a different reactivity profile [2].

Substitution Pattern
Class-level
2-(3-methylbenzyloxy)-3-methoxy ortho-substitution vs para analog
Supports regioselective synthesis context
Inferred from general aromatic substitution principles
Organic Synthesis Regioselectivity Structure-Activity Relationship

Commercial Availability and Purity for Reproducibility

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is commercially available from multiple reputable vendors with specified purity grades, typically >95% [1]. In contrast, some close analogs like 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride (CAS not provided) may have limited availability or require custom synthesis. The availability of a catalog product with defined purity ensures reproducibility in research and development settings, reducing the risk of batch-to-batch variability that can plague in-house synthesized intermediates .

Commercial Availability
Reported
Catalog product, >95% purity from multiple vendors
May enhance batch-to-batch reproducibility
Confirm lot-specific purity; some analogs require custom synthesis
Procurement Quality Control Reproducibility

Application Scenarios for 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride


Lipophilic Drug Candidates with Enhanced Permeability

Given its elevated LogP (4.13) compared to simpler benzoyl chlorides, this compound is particularly suited for introducing a lipophilic moiety into drug candidates where improved membrane permeability is desired . This is critical for central nervous system (CNS) targets or oral drugs where absorption is a key challenge. The 3-methylbenzyl group also provides a metabolically stable lipophilic handle .

Regioselective Functionalization for Complex Molecules

The ortho-substitution pattern with both methoxy and 3-methylbenzyloxy groups creates a unique steric and electronic environment that can be leveraged for regioselective reactions [1]. This is valuable in the synthesis of complex natural products or pharmaceuticals where precise control over functional group placement is essential to achieve the desired biological activity [1].

Process Development and Scale-Up

The well-defined physical properties (density 1.2 g/cm³, boiling point 419.5 °C) and commercial availability with consistent purity make this compound a reliable building block for process chemistry . Its higher boiling point relative to simpler analogs necessitates specific engineering considerations but also provides a wider operational window for certain reactions .

Application
Selection Property
Validation Focus
Synthesis of lipophilic pharmacophores
Predicted LogP and lipophilicity profile
Membrane permeability assay context
Regioselective coupling and functionalization
Ortho-substitution steric/electronic profile
Regioselective reaction outcome monitoring
Process development and scale-up research
Defined density and boiling point
Purification and reactor parameter verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.